molecular formula C11H14FNO3S B1478679 6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide CAS No. 2098097-49-3

6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

Cat. No.: B1478679
CAS No.: 2098097-49-3
M. Wt: 259.3 g/mol
InChI Key: NMGNMKOCLPXIGG-UHFFFAOYSA-N
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Description

The compound “6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The biological activities of 1,2,4-benzothiadiazine-1,1-dioxide, for example, antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators etc., are reported . Many functional groups attached to the ring are responsible for the activity of 1,2,4-benzothiadiazine-1,1-dioxide .


Molecular Structure Analysis

The molecular structure of “this compound” is a derivative of the 1,2,4-benzothiadiazine-1,1-dioxide ring . The ring can have various functional groups attached to it, which are responsible for its activity .

Scientific Research Applications

Synthetic Strategies and Medicinal Importance

Benzothiazine, a heterocyclic compound comprising a benzene ring attached to a thiazine ring, demonstrates significant potential in drug discovery due to its capacity to act as a candidate for treating various diseases such as cancer, hypertension, and infections. This class of compounds, which shares structural similarities with phenothiazine drugs, underlines the importance of benzothiazines in synthesizing heterocyclic derivatives for potential medicinal applications. Various synthetic strategies have been developed for benzothiazine derivatives, focusing on simple and multi-component syntheses to achieve high yields and explore their vast industrial and pharmaceutical applications (Mir, Dar, & Dar, 2020).

Antifungal and Immunomodulating Activities

Benzothiazine derivatives have shown promising antifungal and immunomodulating activities, making them a significant class of compounds for medicinal chemistry. Specifically, certain 1,4-benzothiazine azole derivatives have been extensively studied for their anti-Candida activity and their ability to modulate the immune response. These studies highlight the potential of benzothiazine derivatives in treating fungal infections and enhancing the immune system's efficacy against pathogens (Schiaffella & Vecchiarelli, 2001).

Biologically Attractive Scaffold

The 1,4-benzothiazine scaffold is recognized for its broad spectrum of biological activities, making it an attractive target for drug development. The extensive research on synthetic methods and the biological activities of 1,4-benzothiazine analogues illustrates their potential in addressing various health conditions. These compounds have demonstrated promising activities across multiple domains, including anticancer, antibacterial, and anti-inflammatory effects, underscoring the synthetic and pharmacological versatility of the benzothiazine scaffold (Rai, Singh, Raj, & Saha, 2017).

Future Directions

The 1,2,4-benzothiadiazine-1,1-dioxide ring and its derivatives, including “6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide”, have been the subject of research due to their various biological activities . Future research may focus on exploring new functional groups to attach to the ring to enhance its activity and discover new therapeutic applications .

Biochemical Analysis

Biochemical Properties

6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been reported to act as a positive allosteric modulator of AMPA receptors, which are involved in synaptic transmission and plasticity . Additionally, this compound has shown activity as a KATP channel activator, influencing cellular energy metabolism and insulin secretion . The interactions of this compound with these biomolecules are primarily mediated through binding to specific sites on the proteins, leading to conformational changes that enhance or inhibit their activity.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with AMPA receptors can modulate synaptic plasticity, affecting learning and memory processes . Furthermore, as a KATP channel activator, it can regulate insulin secretion in pancreatic β-cells, impacting glucose homeostasis . The compound’s ability to modulate these critical cellular functions underscores its potential therapeutic applications.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its role as a positive allosteric modulator of AMPA receptors involves binding to a site distinct from the glutamate binding site, leading to enhanced receptor activity . Similarly, its activation of KATP channels is mediated by binding to the sulfonylurea receptor subunit, resulting in channel opening and subsequent changes in cellular ion flux . These interactions highlight the compound’s ability to modulate protein function through precise molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions, maintaining its activity over extended periods . Prolonged exposure can lead to gradual degradation, potentially reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained effects on cellular processes, although the extent of these effects may diminish over time.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as enhancing cognitive function and regulating glucose levels . At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by liver enzymes, including cytochrome P450 isoforms, which facilitate its biotransformation into various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering metabolite levels. The compound’s involvement in these pathways highlights its potential impact on overall metabolic homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. For instance, it can be transported across cell membranes by organic anion transporters, facilitating its uptake into target cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation. These processes are critical for determining the compound’s bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. It has been observed to localize to specific cellular compartments, such as the endoplasmic reticulum and mitochondria . This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular distribution of the compound can influence its interactions with other biomolecules and its overall cellular effects.

Properties

IUPAC Name

6-fluoro-2,2-dioxo-1-propyl-3,4-dihydro-2λ6,1-benzothiazin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14FNO3S/c1-2-5-13-10-4-3-8(12)6-9(10)11(14)7-17(13,15)16/h3-4,6,11,14H,2,5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMGNMKOCLPXIGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)F)C(CS1(=O)=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 2
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 3
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 4
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 5
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide
Reactant of Route 6
6-fluoro-4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide

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